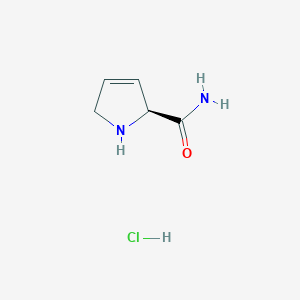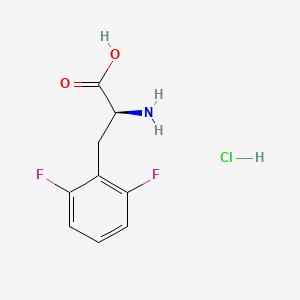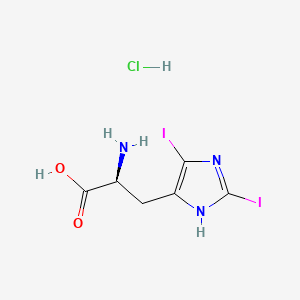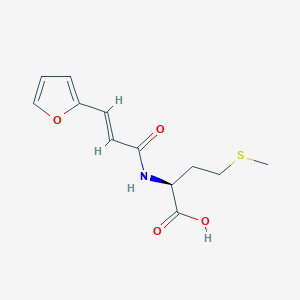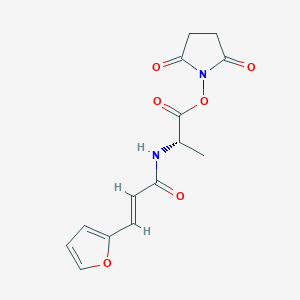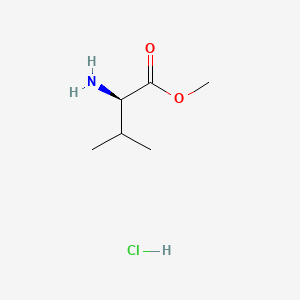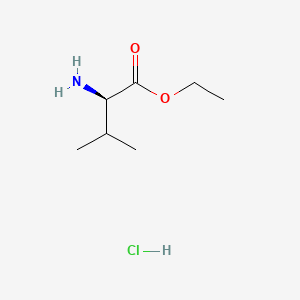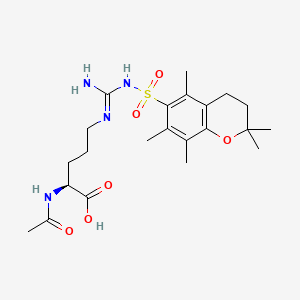
AC-Arg(pmc)-OH
概要
説明
AC-Arg(pmc)-OH, also known as Nα-Acetyl-L-arginine (4-methoxybenzyl) ester, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protein modifications.
科学的研究の応用
AC-Arg(pmc)-OH is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Biology: Employed in studies involving protein modifications and signal transduction pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
将来の方向性
The future directions for research on “AC-Arg(pmc)-OH” would depend on its specific structure and potential applications. For example, if it’s a bioactive peptide, future research might focus on understanding its mechanism of action, improving its stability or bioavailability, or exploring its potential as a therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg(pmc)-OH typically involves the protection of the arginine side chain and the N-terminal acetylation. The process begins with the protection of the guanidino group of arginine using a protecting group such as 4-methoxybenzyl (pmc). The N-terminal is then acetylated using acetic anhydride. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
AC-Arg(pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the pmc protecting group using trifluoroacetic acid (TFA) in the presence of scavengers.
Substitution Reactions: The ester group can be hydrolyzed to yield the free acid form of arginine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the guanidino group.
Common Reagents and Conditions
Deprotection: TFA, water, and scavengers such as anisole or thioanisole.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Deprotected Arginine: Removal of the pmc group yields free arginine.
Hydrolyzed Product: Hydrolysis of the ester group results in Nα-Acetyl-L-arginine.
作用機序
The mechanism of action of AC-Arg(pmc)-OH involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes such as sirtuins, which catalyze the deacetylation of the acetyl group. This interaction is crucial for studying the regulation of protein function and the role of post-translational modifications in cellular processes .
類似化合物との比較
Similar Compounds
Nα-Acetyl-L-lysine (4-methoxybenzyl) ester: Similar in structure but with a lysine residue instead of arginine.
Nα-Acetyl-L-ornithine (4-methoxybenzyl) ester: Contains an ornithine residue, differing in the side chain structure.
Uniqueness
AC-Arg(pmc)-OH is unique due to its specific interaction with arginine-modifying enzymes and its role in studying arginine-specific pathways. Its structural features, such as the pmc protecting group and the acetylated N-terminal, make it a valuable tool in biochemical research .
特性
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


